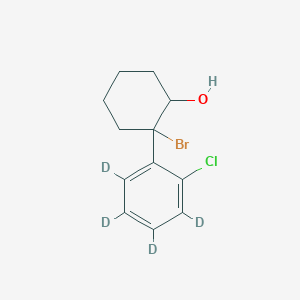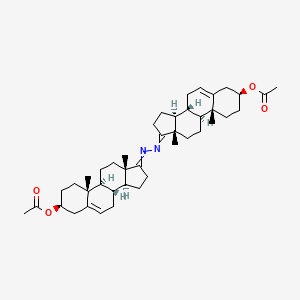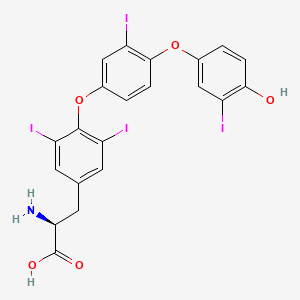
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is a deuterated derivative of 2-Bromo-2-(2-chlorophenyl)cyclohexanol. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 typically involves the bromination of 2-(2-chlorophenyl)cyclohexanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
化学反応の分析
Types of Reactions
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent cyclohexanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2-(2-chlorophenyl)cyclohexanol.
Substitution: Formation of substituted cyclohexanol derivatives.
科学的研究の応用
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmacological studies to understand drug interactions and metabolic processes.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and enzymatic activities .
類似化合物との比較
Similar Compounds
2-Bromo-2-(2-chlorophenyl)cyclohexanol: The non-deuterated version of the compound.
2-Bromocyclohexanol: A simpler analog without the chlorophenyl group.
2-Chlorocyclohexanol: A related compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-2-(2-chlorophenyl)cyclohexanol-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling. This compound’s specific structure allows for selective interactions and applications in various scientific fields .
特性
分子式 |
C12H14BrClO |
|---|---|
分子量 |
293.62 g/mol |
IUPAC名 |
2-bromo-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14BrClO/c13-12(8-4-3-7-11(12)15)9-5-1-2-6-10(9)14/h1-2,5-6,11,15H,3-4,7-8H2/i1D,2D,5D,6D |
InChIキー |
OZDHYLYJRGYGEB-NMRLXUNGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2O)Br)Cl)[2H])[2H] |
正規SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)




![(S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine](/img/structure/B15293019.png)

![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)

